molecular formula C11H23N3O2 B1629347 Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate CAS No. 83089-23-0

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Cat. No. B1629347
CAS RN: 83089-23-0
M. Wt: 229.32 g/mol
InChI Key: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
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Patent
US04390697

Procedure details

60 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate were dissolved in a 10% w/w solution of ammonia in ethanol and 6 g of 5% rhodium on alumina were added thereto. The mixture was cooled to room temperature and filtered. The filtrate was evaporated to dryness under vacuum and the residual oil was distilled under reduced pressure to obtain 20 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate with a boiling point of 126°-130° C. at 0.15 to 0.2 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]1)#[N:2]>N.C(O)C.[Rh]>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:10][CH2:11]1

Inputs

Step One
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
60 g
Type
reactant
Smiles
C(#N)CCCN1CCN(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
6 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residual oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCCN1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.